(1E,2E)-N-(4-Methoxyphenyl)-2-buten-1-imine
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Overview
Description
(1E,2E)-N-(4-Methoxyphenyl)-2-buten-1-imine: is an organic compound characterized by the presence of a methoxyphenyl group attached to a butenimine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,2E)-N-(4-Methoxyphenyl)-2-buten-1-imine typically involves the condensation of 4-methoxybenzaldehyde with an appropriate amine under specific conditions. One common method includes:
Condensation Reaction: 4-methoxybenzaldehyde is reacted with but-2-en-1-amine in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: Employing continuous flow reactors to enhance the efficiency and yield of the reaction by maintaining optimal reaction conditions throughout the process.
Chemical Reactions Analysis
Types of Reactions
(1E,2E)-N-(4-Methoxyphenyl)-2-buten-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution Reagents: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Corresponding amines.
Substitution Products: Compounds with substituted methoxy groups.
Scientific Research Applications
(1E,2E)-N-(4-Methoxyphenyl)-2-buten-1-imine has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which (1E,2E)-N-(4-Methoxyphenyl)-2-buten-1-imine exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
(1E,2E)-N-(4-Hydroxyphenyl)-2-buten-1-imine: Similar structure but with a hydroxy group instead of a methoxy group.
(1E,2E)-N-(4-Methylphenyl)-2-buten-1-imine: Contains a methyl group instead of a methoxy group.
Uniqueness
(1E,2E)-N-(4-Methoxyphenyl)-2-buten-1-imine is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
186347-74-0 |
---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(E)-N-(4-methoxyphenyl)but-2-en-1-imine |
InChI |
InChI=1S/C11H13NO/c1-3-4-9-12-10-5-7-11(13-2)8-6-10/h3-9H,1-2H3/b4-3+,12-9? |
InChI Key |
SHNIHOHCFPFIQH-GTAVMOOUSA-N |
Isomeric SMILES |
C/C=C/C=NC1=CC=C(C=C1)OC |
Canonical SMILES |
CC=CC=NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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